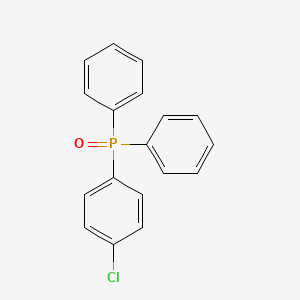

Phosphine oxide, (4-chlorophenyl)diphenyl-

Übersicht

Beschreibung

Phosphine oxide, (4-chlorophenyl)diphenyl- , commonly known as TPO , is a monoacylphosphine oxide-based photoinitiator. It finds applications in various polymeric matrices for efficient curing and color stability of resins . TPO is used as a photo-initiator in products such as printing inks, UV coatings, and optical fiber coatings .

Wissenschaftliche Forschungsanwendungen

1. Photoinduced Coupling Reactions

Phosphine oxides like Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide are utilized as radical initiators in macromolecular chemistry. They have demonstrated effectiveness in photoinduced cross-coupling reactions with disulfides or diselenides, yielding thio- or selenophosphinates and thio- or selenoesters (Sato et al., 2017).

2. Acid-Base and Complexing Properties

Asymmetrical phosphine oxides containing a 2-hydroxyphenylethenyl fragment have been studied for their acid-base and complexing properties. These studies were conducted in aqueous ethanol, revealing insights into their chemical behavior and potential applications in various reactions (Mironov et al., 2013).

3. Synthesis of Single Isomers of Unsaturated Carboxylic Acids

Alkyl(diphenyl)phosphine oxides are instrumental in synthesizing pure E or Z isomers of unsaturated acids. This process involves the reduction of keto acids to hydroxy acids and subsequent stereospecific elimination (Levin & Warren, 1988).

4. Fluorometric Determination of Lipid Hydroperoxides

In the field of biochemistry, phosphine oxides such as diphenyl-1-pyrenylphosphine have been developed as fluorescent reagents for determining lipid hydroperoxides in food and biological materials. These phosphine oxides react with hydroperoxides to produce a strong fluorescence, making them valuable in analytical chemistry (Akasaka & Ohrui, 2000).

5. Applications in Organic Light-Emitting Diodes (OLEDs)

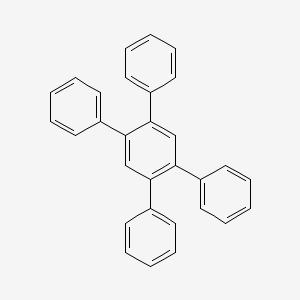

Diphenyl[4-(triphenylsilyl)phenyl]phosphine oxide displays wide molecular orbital gaps and electron-dominated charge transport, making it suitable for use in blue phosphorescent OLEDs. Such compounds have shown high external quantum efficiency and luminance efficiency (Mamada et al., 2011).

Eigenschaften

IUPAC Name |

1-chloro-4-diphenylphosphorylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClOP/c19-15-11-13-18(14-12-15)21(20,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFFVVUATVAVHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457738 | |

| Record name | Phosphine oxide, (4-chlorophenyl)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34303-18-9 | |

| Record name | Phosphine oxide, (4-chlorophenyl)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

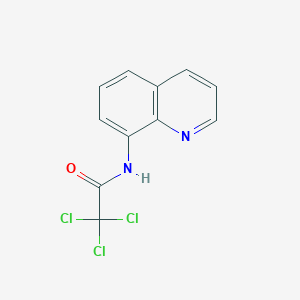

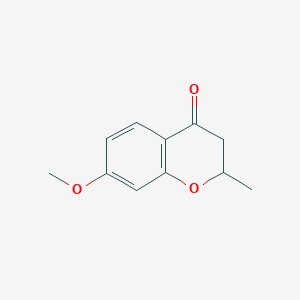

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B3051440.png)